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Compound of Interest

Compound Name: Streptothricin

Cat. No.: B1209867 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in effectively

using Streptothricin (commonly available as Nourseothricin) for selection and in screening for

false positives.

Frequently Asked Questions (FAQs)
Q1: What is Streptothricin and how does it work as a selection agent?

Streptothricin is an aminoglycoside antibiotic, with Nourseothricin (NTC) being a common,

commercially available mixture of streptothricins C, D, E, and F.[1] Its mechanism of action

involves the inhibition of protein synthesis by causing miscoding during mRNA translation.[2][3]

Resistance to Nourseothricin is conferred by the Streptothricin Acetyltransferase (SAT) gene,

often designated as sat or nat. This enzyme inactivates the antibiotic by acetylating the β-

amino group of its β-lysine residue.[1][4]

Q2: What are the common causes of false positives in Streptothricin selection?

False positives in Streptothricin selection can arise from several factors:

Satellite Colonies: These are small colonies of non-resistant cells that grow in the immediate

vicinity of a true resistant colony. The resistant colony secretes the SAT enzyme, which

locally degrades the Streptothricin, creating a zone of lower antibiotic concentration where

sensitive cells can survive.[5][6]
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Insufficient Antibiotic Concentration: If the concentration of Streptothricin is too low, it may

not be sufficient to kill all non-transformed cells, leading to a high background of false

positives.[5]

Spontaneous Resistance: Although less common, spontaneous mutations can arise in the

host organism's genome that confer resistance to Streptothricin.

Degradation of Antibiotic: Streptothricin, like any antibiotic, can degrade over time,

especially if stored improperly or if plates are incubated for extended periods.[5]

Q3: What are "satellite colonies" and how can I avoid them?

Satellite colonies are a frequent source of false positives.[7] They are non-resistant cells that

grow around a true resistant colony due to the local inactivation of the antibiotic by the secreted

resistance enzyme.[6]

Troubleshooting Satellite Colonies:

Optimize Antibiotic Concentration: Ensure the Streptothricin concentration is high enough

to prevent the growth of non-resistant cells. Performing a kill curve is essential to determine

the optimal concentration.[5][7]

Avoid Over-incubation: Do not incubate selection plates for longer than necessary (typically

not exceeding 16-20 hours for bacteria).[7][8]

Plate at a Lower Density: Plating a lower density of cells can help to better isolate colonies

and reduce the formation of satellite colonies.[8]

Use Fresh Plates: Prepare fresh antibiotic plates regularly, as the antibiotic can degrade over

time.[6]

Pick Well-Isolated Colonies: When picking colonies for further analysis, choose large, well-

isolated colonies and avoid picking any surrounding smaller colonies.[7]
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Problem: No colonies or very few colonies on the
selection plate.

Possible Cause Recommended Solution

Streptothricin concentration is too high.

Perform a kill curve to determine the optimal

concentration for your specific cell type and

experimental conditions.

Inefficient transformation/transfection.

Review and optimize your

transformation/transfection protocol. Include a

positive control to verify the efficiency of the

procedure.

Degraded antibiotic stock.
Prepare a fresh stock solution of Streptothricin.

Ensure proper storage at -20°C.[5]

Incorrect antibiotic used.

Verify that the selectable marker in your plasmid

confers resistance to Streptothricin (sat or nat

gene).[9]

Problem: A high number of colonies, including many
small ones (potential false positives).
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Possible Cause Recommended Solution

Streptothricin concentration is too low.

The antibiotic concentration is not sufficient to

kill all non-resistant cells. Determine the minimal

inhibitory concentration (MIC) through a kill

curve and use a concentration slightly above it.

[5][10]

Presence of satellite colonies.

See the FAQ on avoiding satellite colonies. This

is a common issue with antibiotics that are

inactivated by a secreted enzyme.[5][7]

Degraded antibiotic on the plate.

The antibiotic in the plates may have degraded

due to prolonged storage or excessive

incubation time. Use freshly prepared plates and

avoid long incubation periods.[6][8]

Contamination.

Ensure aseptic techniques are followed

throughout the experimental process to prevent

contamination with other resistant organisms.

Data Presentation
Table 1: Recommended Nourseothricin (Streptothricin) Working Concentrations for Various

Organisms
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Organism Category Species/Cell Line
Minimal Inhibitory
Concentration
(MIC) (µg/mL)

Recommended
Selection
Concentration
(µg/mL)

Gram-negative

Bacteria
Escherichia coli 2-12 50

Agrobacterium

tumefaciens
- 100

Pseudomonas

aeruginosa
50 100

Gram-positive

Bacteria
Bacillus subtilis 5 50

Staphylococcus

aureus
2-12 50

Yeast
Saccharomyces

cerevisiae
25 50-200

Pichia pastoris - 50-200

Schizosaccharomyces

pombe
40 90-100

Mammalian Cells HEK293 <25 50

U2OS - 50

A2780 - 75

Plants Arabidopsis thaliana 20 50-200

Oryza sativa (Rice) 20 200

Data compiled from Jena Bioscience and GoldBio product information.[2][3][4][11][12] The

optimal concentration can vary depending on the specific strain, vector, and experimental

conditions. It is highly recommended to perform a kill curve to determine the ideal concentration

for your system.
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Experimental Protocols
Protocol 1: Determining Optimal Streptothricin
Concentration via Kill Curve
A kill curve is a dose-response experiment to determine the minimum antibiotic concentration

required to kill all non-resistant cells within a specific timeframe.[13]

Materials:

Non-transformed/non-transfected host cells

Appropriate liquid culture medium

Streptothricin (Nourseothricin) stock solution

Multi-well culture plates (e.g., 24-well or 96-well)

Incubator with appropriate conditions (temperature, CO2)

Method for assessing cell viability (e.g., Trypan Blue, MTT assay)

Procedure:

Cell Plating: Seed the non-transformed/non-transfected cells into the wells of a multi-well

plate at a density that allows for logarithmic growth during the experiment.

Prepare Antibiotic Dilutions: Prepare a series of dilutions of Streptothricin in the appropriate

culture medium. A typical range to test for mammalian cells would be 0, 25, 50, 100, 200,

400, and 800 µg/mL. For microbial cells, the range can be adjusted based on the values in

Table 1.

Treatment: After allowing the cells to adhere (for adherent cell lines), replace the medium

with the medium containing the different concentrations of Streptothricin. Include a "no

antibiotic" control.

Incubation: Incubate the plates under standard conditions for your cells.
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Monitoring: Observe the cells daily for signs of cell death. For longer-term selections (e.g.,

mammalian cells), the medium with the corresponding antibiotic concentration should be

replaced every 2-3 days.[13]

Determine Cell Viability: After a predetermined period (e.g., 3-7 days for microbial cells, 7-14

days for mammalian cells), assess the viability of the cells in each well.[13]

Analysis: The lowest concentration of Streptothricin that results in complete cell death is the

minimum inhibitory concentration (MIC) to be used for selection.

Protocol 2: Validation of Resistant Colonies to Screen
for False Positives
This protocol is designed to confirm that colonies that grow on Streptothricin selection plates

are true positives containing the resistance gene.

Materials:

Streptothricin-resistant colonies from the initial selection plate

Fresh selective plates (with Streptothricin) and non-selective plates (without

Streptothricin)

Sterile toothpicks or inoculation loops

PCR reagents for colony PCR

Primers specific to the Streptothricin resistance gene (sat or nat)

(Optional) Plasmid DNA extraction kit

(Optional) Sanger sequencing reagents

Procedure:

Replica Plating:

Pick well-isolated colonies from the primary selection plate using sterile toothpicks.
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First, gently touch the toothpick to a fresh selective plate (containing Streptothricin).

Then, touch the same toothpick to a non-selective plate in a corresponding position.

Incubate both plates overnight.

Expected Result: True positive colonies will grow on both the selective and non-selective

plates. False positives (like satellite colonies) will only grow on the non-selective plate.

Colony PCR:

Pick a portion of a resistant colony with a sterile pipette tip and resuspend it in a small

volume of sterile water or PCR-grade water in a PCR tube.

Use this cell suspension as the template for a PCR reaction.

Use primers that specifically amplify a region of the Streptothricin resistance gene (sat or

nat).

Include a positive control (plasmid DNA containing the resistance gene) and a negative

control (non-transformed cells).

Analyze the PCR products by gel electrophoresis.

Expected Result: True positive colonies will yield a PCR product of the expected size for

the resistance gene. False positives will not.

(Optional) Plasmid Rescue and Verification:

Inoculate a liquid culture with the confirmed resistant colony.

Extract the plasmid DNA from the culture.

Verify the presence and integrity of the plasmid by restriction digest and/or Sanger

sequencing.

Expected Result: The extracted plasmid should match the expected size and sequence of

the original vector containing the Streptothricin resistance gene.
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Caption: Workflow for Screening False Positives in Streptothricin Selection.
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Caption: Mechanism of Satellite Colony Formation and Prevention Strategies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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